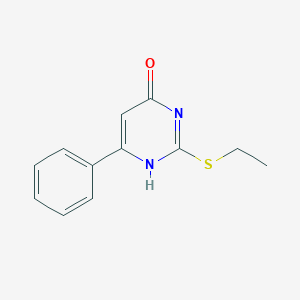

2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-16-12-13-10(8-11(15)14-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSHOYXQHVQBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359445 | |

| Record name | STK327831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62459-12-5 | |

| Record name | STK327831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2 Ethylthio 6 Phenylpyrimidin 4 1h One

Established Synthetic Pathways and Reaction Mechanisms

The synthesis of 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one is primarily achieved through two established pathways: a multi-step synthesis involving the initial formation of a pyrimidine (B1678525) thione followed by alkylation, and a more direct one-pot synthesis.

Multi-step Synthesis Protocols

The multi-step synthesis is a classical and widely employed method for obtaining 2-alkylthiopyrimidinones. This approach typically involves a Biginelli-type condensation reaction to form the core pyrimidine ring, followed by an S-alkylation step.

A representative multi-step synthesis for this compound begins with the acid-catalyzed condensation of a β-ketoester, an aldehyde, and thiourea (B124793). wikipedia.orgtaylorandfrancis.com In the context of the target molecule, the key intermediate, 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is first synthesized. This intermediate is then subjected to ethylation to yield the final product.

The initial Biginelli-like reaction involves the condensation of ethyl benzoylacetate with an aldehyde (in this case, the phenyl group is already part of the ketoester) and thiourea. taylorandfrancis.comresearchgate.net This reaction is typically catalyzed by an acid and proceeds through a series of bimolecular reactions, including aldol (B89426) condensation and nucleophilic addition, ultimately leading to the formation of the dihydropyrimidinone ring. wikipedia.org

The subsequent step is the S-ethylation of the 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one intermediate. This is a nucleophilic substitution reaction where the sulfur atom of the thione group attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

A general protocol for this multi-step synthesis is outlined below:

Step 1: Synthesis of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one A mixture of ethyl benzoylacetate, thiourea, and a catalytic amount of an acid (e.g., HCl) in a suitable solvent like ethanol (B145695) is refluxed. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Step 2: Synthesis of this compound The intermediate from Step 1 is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide (B78521) or potassium carbonate) is added to deprotonate the thiol group. An ethylating agent, such as ethyl iodide, is then added, and the mixture is stirred, often at an elevated temperature. nih.gov After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages over multi-step protocols by reducing reaction time, minimizing waste, and simplifying purification processes. richmond.edu For the synthesis of this compound, a convenient one-pot method involves the direct condensation of a β-ketoester with an S-alkylisothiourea. tandfonline.comfrontiersin.org

This approach utilizes a sequential base- and acid-mediated condensation. The reaction of S-ethylisothiourea with ethyl benzoylacetate under basic conditions initially forms a non-aromatic intermediate, which is then aromatized by the addition of an acid to yield the final product. tandfonline.comfrontiersin.org This method is advantageous due to the commercial availability and straightforward preparation of many S-alkylisothioureas. tandfonline.com

A plausible reaction mechanism for the one-pot synthesis involves the initial base-catalyzed condensation of S-ethylisothiourea with ethyl benzoylacetate to form a cyclized intermediate. Subsequent acid-mediated dehydration and aromatization lead to the formation of this compound.

Precursor Analysis and Starting Material Selection

The selection of appropriate precursors is critical for the efficient synthesis of this compound. The primary starting materials for the established synthetic pathways are a β-ketoester and a thiourea derivative.

β-Ketoester: The key β-ketoester required is ethyl benzoylacetate . This compound provides the phenyl group at the 6-position and the carbonyl group that forms part of the pyrimidinone ring. Ethyl benzoylacetate can be synthesized through various methods, including the Claisen condensation of ethyl acetate (B1210297) and ethyl benzoate. orgsyn.org

Thiourea Derivatives:

For the multi-step synthesis, thiourea is the standard precursor, which introduces the 2-thioxo functionality. researchgate.net

For the one-pot synthesis, S-ethylisothiourea is the preferred starting material. It can be prepared from thiourea and an ethylating agent. The use of S-alkylisothiouronium salts, such as the iodide or bromide salt, is common. tandfonline.comfrontiersin.org

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis | Synthetic Pathway |

| Ethyl Benzoylacetate | Provides the 6-phenyl and 4-oxo functionalities | Multi-step and One-pot |

| Thiourea | Source of the 2-thioxo group | Multi-step |

| S-Ethylisothiourea | Provides the 2-ethylthio group directly | One-pot |

| Ethyl Halide (e.g., EtI) | Ethylating agent for the thione | Multi-step |

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. For the synthesis of pyrimidinone derivatives, several parameters can be adjusted.

For Multi-step Synthesis (Biginelli-like reaction):

Catalyst: While classical Biginelli reactions use strong acids like HCl, various Lewis acids and solid acid catalysts have been explored to improve yields and simplify work-up. wikipedia.org

Solvent: Ethanol is a common solvent, but solvent-free conditions have also been successfully employed, often in conjunction with microwave irradiation. rsc.org

For One-Pot Synthesis:

Base and Solvent: A study on the synthesis of analogous 4-pyrimidone-2-thioethers found that bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are effective. Solvents such as tetrahydrofuran (B95107) (THF), dioxane, acetonitrile (B52724) (ACN), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are all viable, with 2-MeTHF offering advantages in work-up. tandfonline.com

Temperature: The initial condensation is often carried out at low temperatures (e.g., 0 °C), followed by heating for the aromatization step. tandfonline.com

Process Intensification: Process intensification aims to develop more efficient and sustainable chemical processes. In the context of pyrimidine synthesis, this can involve:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. This approach allows for the seamless integration of multiple reaction steps.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. mdpi.com

Ultrasound Irradiation: Sonication is another technique that can accelerate reaction rates and improve efficiency. organic-chemistry.org

The following table presents a hypothetical optimization of the one-pot synthesis based on findings for analogous compounds:

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TEA (1.1) | THF | 0 to 50 | 6 | 75 |

| 2 | DIPEA (1.1) | 2-MeTHF | 0 to 50 | 4 | 85 |

| 3 | K₂CO₃ (1.5) | ACN | 25 to 60 | 8 | 68 |

| 4 | DIPEA (1.5) | 2-MeTHF | -10 to 50 | 3 | 90 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to reduce the environmental impact of chemical processes.

Alternative Solvents: The use of greener solvents is a key aspect. Water has been successfully used as a solvent for three-component syntheses of related pyrimidines. dundee.ac.uk Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, are also emerging as promising green reaction media for the synthesis of heterocyclic compounds. wikipedia.orgsigmaaldrich.com

Catalysis: The development of reusable and environmentally benign catalysts is another focus. Organocatalysts and solid-supported catalysts can replace hazardous and corrosive acid catalysts.

Atom Economy: One-pot reactions inherently improve atom economy by reducing the number of isolation and purification steps.

Energy Efficiency: The use of microwave or ultrasound energy can lead to more energy-efficient processes compared to conventional heating. mdpi.comorganic-chemistry.org Solvent-free reactions, often performed by grinding the reactants together or using techniques like twin-screw extrusion, further enhance the green credentials of the synthesis. rsc.org

Novel Synthetic Approaches and Methodological Advancements

Research into the synthesis of pyrimidine derivatives is ongoing, with new methods continually being developed to improve efficiency, substrate scope, and environmental friendliness. Recent advancements that could be applicable to the synthesis of this compound include:

Novel Catalytic Systems: The use of ionic liquids not only as green solvents but also as catalysts has been reported for Biginelli-type reactions, offering high yields and catalyst recyclability. nih.gov

Multicomponent Reactions (MCRs): The development of novel MCRs that allow for the construction of complex pyrimidine derivatives in a single step from simple starting materials is a major area of research. nih.gov

Flow Synthesis: Automated multi-step continuous flow synthesis has been demonstrated for other complex heterocyclic scaffolds and holds promise for the efficient and scalable production of pyrimidinone derivatives.

While specific novel methods for the direct synthesis of this compound are not extensively documented, the broader advancements in pyrimidine synthesis provide a strong foundation for future development. The combination of one-pot strategies with green chemistry principles and process intensification technologies represents the most promising direction for the future synthesis of this and related compounds.

Advanced Structural Characterization and Tautomeric Equilibrium of 2 Ethylthio 6 Phenylpyrimidin 4 1h One

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one and investigating its potential tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, making it ideal for distinguishing between isomers and analyzing tautomeric equilibria. The 4(1H)-one and 4(3H)-one tautomers of the pyrimidinone ring are the most likely forms.

In the ¹H NMR spectrum, the position of the N-H proton signal can provide insights into the predominant tautomeric form in a given solvent. For related pyrimidinone structures, broad singlets for the N-H protons are typically observed, with chemical shifts that can vary depending on the solvent and concentration. researchgate.net The protons of the ethylthio group would be expected to show a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group. The phenyl group protons would appear as a multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum is also highly informative. The chemical shift of the carbonyl carbon (C4) is expected to be in the range of δ 160-170 ppm, which is characteristic for a pyrimidinone ring. The carbon of the C=N double bond (C2) and the carbons of the phenyl ring would also show distinct signals. The presence of two distinct sets of signals for the pyrimidine (B1678525) ring at different temperatures could indicate a slow exchange between tautomeric forms on the NMR timescale. The study of related heterocyclic systems has shown that gas-phase NMR studies as a function of temperature can provide valuable information on conformational and tautomeric equilibria.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on related structures and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 10.0 - 12.0 (broad singlet) | - |

| Phenyl-H | 7.2 - 7.8 (multiplet) | 125.0 - 140.0 |

| C5-H | 6.0 - 6.5 (singlet) | 100.0 - 110.0 |

| -S-CH₂- | 2.8 - 3.2 (quartet) | 25.0 - 30.0 |

| -CH₃ | 1.2 - 1.5 (triplet) | 12.0 - 15.0 |

| C2 | - | 160.0 - 165.0 |

| C4 | - | 165.0 - 175.0 |

| C6 | - | 155.0 - 160.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, confirming the molecular formula, and offers insights into the fragmentation pathways, which helps in structural elucidation. For this compound (C₁₂H₁₂N₂OS), the expected exact mass can be calculated.

The fragmentation pattern in the mass spectrum would likely involve the loss of the ethyl group from the thioether linkage, leading to a prominent fragment ion. Other potential fragmentations could include the cleavage of the pyrimidine ring and the loss of carbon monoxide. The study of related pyrimidine derivatives has shown characteristic fragmentation patterns that can be used for structural confirmation. researchgate.net

Table 2: Predicted HRMS Fragmentation for this compound (Note: These are predicted fragmentation patterns.)

| Fragment | Proposed Structure | m/z |

| [M+H]⁺ | C₁₂H₁₃N₂OS⁺ | Calculated Exact Mass |

| [M-C₂H₅]⁺ | C₁₀H₈N₂OS⁺ | Loss of ethyl group |

| [M-C₂H₄S]⁺ | C₁₀H₈N₂O⁺ | Loss of ethylenesulfide |

| [C₆H₅CN]⁺ | Phenylnitrile | 103.04 |

| [C₆H₅]⁺ | Phenyl cation | 77.04 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the pyrimidinone ring, typically in the region of 1650-1700 cm⁻¹. researchgate.net The N-H stretching vibration would appear as a broad band in the range of 3100-3300 cm⁻¹. The C-S stretching vibration is expected in the region of 600-800 cm⁻¹. scielo.org.za Aromatic C-H stretching and C=C stretching vibrations from the phenyl ring would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system, including the phenyl ring and the pyrimidinone core, would result in characteristic absorption bands in the UV-Vis spectrum. The λmax values are sensitive to the solvent polarity and the tautomeric form of the molecule. For similar pyrimidine systems, electronic transitions can be observed in the UV region. nih.gov The study of related thiamin diphosphate (B83284) has shown that the formation of an imino tautomer can lead to a new UV absorption band between 300-320 nm. rsc.org

Table 3: Expected IR and UV-Vis Absorption Data for this compound (Note: These are expected values based on related structures.)

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| IR | N-H stretch | 3100-3300 cm⁻¹ (broad) |

| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H stretch | 2850-3000 cm⁻¹ |

| IR | C=O stretch | 1650-1700 cm⁻¹ |

| IR | C=N and C=C stretch | 1500-1650 cm⁻¹ |

| IR | C-S stretch | 600-800 cm⁻¹ |

| UV-Vis | π → π* transitions | 250-350 nm |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

In the crystalline state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The N-H group of one molecule can act as a hydrogen bond donor to the C=O group of an adjacent molecule, forming centrosymmetric dimers or extended chains. researchgate.net This is a common packing motif observed in related pyrimidinone structures.

Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could also contribute to the stability of the crystal lattice. C-H···π interactions, where a C-H bond interacts with the π-system of a phenyl or pyrimidine ring, are also possible. nih.gov The ethylthio group may also participate in weak intermolecular interactions.

Theoretical and Experimental Investigations of Tautomerism in the Pyrimidinone Ring of this compound

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental characteristic of many heterocyclic compounds, including pyrimidine derivatives. In the case of this compound, the potential for prototropic tautomerism, involving the migration of a proton, is a key determinant of its chemical and physical properties. The pyrimidinone ring can theoretically exist in several tautomeric forms, primarily the keto and enol forms. Understanding the position of this equilibrium is crucial for elucidating the molecule's structure-activity relationships.

Prototropic Tautomerism Equilibrium Studies

Prototropic tautomerism in pyrimidinone derivatives involves the migration of a proton, typically between a nitrogen atom and an exocyclic oxygen or sulfur atom. For this compound, the principal tautomeric equilibrium is between the 4(1H)-one (amide or keto) form and the 4-hydroxypyrimidine (B43898) (enol) form.

While direct experimental studies specifically quantifying the tautomeric equilibrium of this compound are not extensively documented in the literature, valuable insights can be drawn from investigations of structurally related pyrimidine and thiopyrimidine compounds. For instance, studies on uracil (B121893) and its derivatives have shown a strong preference for the diketo form in various solvents. nih.gov Similarly, research on 2-thiouracil (B1096) and its derivatives indicates a predominance of the oxo-thiono tautomer in DMSO solution, a finding supported by both NMR spectroscopy and computational methods. nih.gov

In the case of 2-mercaptopyrimidine, it has been observed to exist almost exclusively as a zwitterion that is tautomeric with the uncharged thione form in a range of solvents. These findings suggest that the keto form of this compound is likely to be the more stable and therefore predominant tautomer.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. For many pyrimidine derivatives, computational studies have consistently shown that the keto forms are energetically favored over their enol counterparts. nih.gov These computational approaches, often used in conjunction with experimental techniques like NMR and UV-Vis spectroscopy, provide a comprehensive understanding of the tautomeric landscape.

Potential Tautomeric Forms of this compound

| Tautomeric Form | Structure | Description |

| 4(1H)-one (keto) |  | The proton is located on the nitrogen at position 1. This is generally the most stable form for related pyrimidinones (B12756618). |

| 4-Hydroxypyrimidine (enol) |  | The proton has migrated from the nitrogen to the exocyclic oxygen, creating a hydroxyl group and an aromatic pyrimidine ring. |

Solvent Effects on Tautomeric Forms

The position of the tautomeric equilibrium can be significantly influenced by the surrounding solvent environment. The polarity, hydrogen-bonding capabilities, and dielectric constant of the solvent can differentially stabilize the various tautomeric forms.

Generally, polar solvents are known to favor the more polar tautomer. For pyrimidinone systems, the keto form is typically more polar than the enol form. Therefore, in polar solvents such as water, methanol, or DMSO, the equilibrium is expected to lie further towards the keto tautomer. Conversely, in non-polar solvents, the relative population of the enol form might increase, although the keto form is often still predominant.

Experimental investigations into other pyrimidine derivatives have substantiated these solvent effects. For example, UV-Vis spectrophotometric studies of pyrimidine and thiopyrimidine derivatives have demonstrated shifts in the tautomeric equilibrium with changes in pH and solvent composition. The use of techniques like the polarizable continuum model (PCM) in computational studies also allows for the theoretical investigation of solvent effects on tautomeric equilibria, often showing excellent agreement with experimental observations. nih.gov

Expected Influence of Solvents on the Tautomeric Equilibrium of this compound

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Water | High | 4(1H)-one (keto) | Stabilizes the more polar keto form through hydrogen bonding. |

| Methanol | High | 4(1H)-one (keto) | Similar to water, its polarity and hydrogen bonding capacity favor the keto tautomer. |

| DMSO | High | 4(1H)-one (keto) | Aprotic polar solvent that effectively solvates the polar keto form. |

| Dioxane | Low | 4(1H)-one (keto) | While less polar, studies on related compounds show the keto form still predominates. nih.gov |

| Chloroform | Low | 4(1H)-one (keto) | Lower polarity may slightly favor the enol form compared to polar solvents, but the keto form is generally more stable. |

Structure Activity Relationship Sar and Molecular Design of 2 Ethylthio 6 Phenylpyrimidin 4 1h One Derivatives

Rational Design Principles for Analogues and Homologues of 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one

The rational design of analogues and homologues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include isosteric and bioisosteric replacements, scaffold hopping, and structure-based drug design when a biological target is known.

A primary approach involves the application of pharmacophore models, which define the essential three-dimensional arrangement of chemical features required for biological activity. For the this compound scaffold, a hypothetical pharmacophore model would likely include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the ethylthio group), and an aromatic feature (the phenyl ring). The spatial relationship between these features is critical for interaction with a biological target.

Structure-based design, utilizing techniques like molecular docking, becomes invaluable when the three-dimensional structure of the target protein is available. For instance, if targeting a kinase, the pyrimidine (B1678525) core could be designed to interact with the hinge region of the ATP-binding site, a common strategy for kinase inhibitors. nih.gov The phenyl group could then be modified to extend into adjacent hydrophobic pockets, while the ethylthio group could be oriented towards the solvent-exposed region or another pocket. A study on related 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles demonstrated the use of docking to understand how modifications influence binding to a target protein. mdpi.com

Homologation, the process of systematically increasing the length of a carbon chain, is a key principle applied to the ethylthio group. Extending the ethyl group to propyl, butyl, or other homologues can probe the size and nature of the corresponding binding pocket, potentially leading to enhanced van der Waals interactions and improved activity.

Synthetic Strategies for Derivatization at Key Positions

The chemical architecture of this compound offers three primary sites for derivatization: the phenyl moiety, the ethylthio group, and the pyrimidine core itself.

The phenyl ring at the C6 position is a prime target for modification to explore its influence on biological activity. Standard electrophilic aromatic substitution reactions can introduce a variety of substituents, such as halogens, nitro, alkyl, and alkoxy groups, at the ortho, meta, and para positions. The electronic and steric properties of these substituents can profoundly impact the compound's interaction with its biological target. For example, the introduction of electron-withdrawing groups like nitro or halogens can alter the electronic distribution of the entire molecule and may introduce new hydrogen bonding or halogen bonding interactions. Conversely, bulky alkyl groups can probe for steric tolerance in the binding pocket.

A common synthetic route to achieve this involves starting with variously substituted benzaldehydes, which are then condensed with ethyl acetoacetate (B1235776) and thiourea (B124793) in a Biginelli-type reaction or a related multi-component synthesis to form the substituted 6-aryl-2-thiouracil core, followed by S-alkylation.

The ethylthio group at the C2 position is readily modifiable. The starting material for many syntheses is the corresponding 2-thiouracil (B1096) derivative. S-alkylation of this thiol with a range of alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride, substituted phenacyl bromides) allows for the introduction of diverse functionalities. nih.gov This strategy was effectively used in the synthesis of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one derivatives, where different substituted phenacyl bromides were reacted with 6-methyl-2-thiouracil. nih.gov

Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the polarity, solubility, and hydrogen bonding capacity of the molecule. The introduction of different functional groups on the alkyl chain can also be explored. For instance, incorporating amines, amides, or carboxylic acids can enhance water solubility and provide additional points for interaction with the target.

Direct substitution on the pyrimidine core, particularly at the nitrogen atoms (N1 and N3), is another important derivatization strategy. N-alkylation or N-arylation can be achieved using appropriate electrophiles under basic conditions. These modifications can influence the tautomeric equilibrium of the pyrimidinone ring and can introduce substituents that may occupy additional binding pockets or modulate the compound's pharmacokinetic profile. For example, in the design of some kinase inhibitors, substitution at the N1 or N3 position has been shown to be critical for achieving high potency. nih.gov

Systematic SAR Studies of this compound Analogues

Systematic Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity. For the this compound scaffold, SAR studies would typically involve synthesizing a library of analogues with systematic variations at the key positions and evaluating their biological activity.

Illustrative SAR Data for Hypothetical Analogs

The following table presents hypothetical SAR data for a series of this compound analogues, illustrating potential trends in activity based on substitutions. The biological activity is represented as IC₅₀ (the half-maximal inhibitory concentration), where a lower value indicates higher potency.

From this hypothetical data, several SAR trends can be inferred:

Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. A para-chloro substitution (Compound 2) shows a significant increase in potency compared to the unsubstituted parent (Compound 1). This suggests a favorable interaction, possibly a halogen bond, in the binding pocket. A para-methoxy group (Compound 3) leads to a decrease in activity, indicating that an electron-donating group at this position may be detrimental.

Ethylthio Group Modification: Extending the alkyl chain from ethyl to benzyl (Compound 4) results in a notable improvement in activity, suggesting the presence of a larger hydrophobic pocket that can accommodate the benzyl group. Replacing the ethyl group with a more polar carboxymethyl group (Compound 5) drastically reduces activity, highlighting the importance of the hydrophobic nature of this side chain.

Pyrimidine Core Substitution: Methylation at the N1 position (Compound 6) leads to a slight decrease in activity, which could be due to the loss of a hydrogen bond donor or steric hindrance.

A study on 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles found that the nature of the substituent on the phenyl ring and the type of alkyl group attached to the sulfur atom significantly influenced their fungicidal activity. For instance, a fluorine atom on the phenyl ring and a benzyl group as the S-alkyl substituent resulted in the most potent compound. mdpi.com

Pharmacophore Modeling and Lead Compound Identification based on the this compound Scaffold

Pharmacophore modeling is a computational technique used to identify the essential structural features responsible for a compound's biological activity. dovepress.com A pharmacophore model for the this compound scaffold can be generated based on the structures of a series of active and inactive analogues. This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired activity profile.

A typical pharmacophore model for this scaffold might consist of:

One hydrogen bond donor (the N-H at position 1).

One hydrogen bond acceptor (the C4-carbonyl oxygen).

One hydrophobic feature (the ethylthio group).

One aromatic ring feature (the C6-phenyl group).

The relative spatial arrangement of these features is crucial. Once a statistically significant pharmacophore model is developed and validated, it can be used to filter large chemical databases. The molecules that map well onto the pharmacophore model are selected as "hits" for further investigation, including biological testing. This approach accelerates the lead identification process by prioritizing compounds that are more likely to be active.

Lead compounds identified through this process often share the core 2-thiopyrimidin-4-one scaffold but may have diverse substituents at the variable positions. These hits can then be subjected to further optimization through the synthetic strategies outlined above to improve their potency, selectivity, and drug-like properties, ultimately leading to the development of new and effective therapeutic agents.

Investigation of Biological Mechanisms and Target Interactions for 2 Ethylthio 6 Phenylpyrimidin 4 1h One and Its Derivatives

In Vitro Mechanistic Studies

In vitro methodologies are fundamental to characterizing the biological effects of pyrimidine (B1678525) derivatives, providing a controlled environment to dissect their interactions with specific molecular targets and cellular systems.

Enzyme inhibition is a primary mechanism through which many pyrimidine derivatives exert their effects. A notable area of investigation has been their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A series of 5-allyl-6-benzylpyrimidin-4(3H)-one derivatives, which share a core structure with 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one, have been evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). nih.gov The majority of these compounds demonstrated moderate to good activity against HIV-1 in cell cultures. nih.gov The biological testing revealed that substitutions at the C-2 position of the pyrimidine ring could significantly influence anti-HIV-1 RT activity. nih.gov For instance, the derivative 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one (analogue 11c) was identified as the most potent compound in the series, with a half-maximal inhibitory concentration (IC50) of 0.32 µM. nih.gov

| Compound Derivative | Target Enzyme | Activity (IC50) |

|---|---|---|

| 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one | HIV-1 Reverse Transcriptase | 0.32 µM |

Additionally, molecular docking studies on other pyrimidine derivatives have suggested potential inhibitory effects on enzymes crucial for cell proliferation, such as cyclin-dependent kinases (CDKs). lew.ro These in silico analyses predict favorable binding energies, indicating that these compounds could act as inhibitors, although this requires confirmation through in vitro enzyme kinetic studies. lew.ro

Identifying the direct molecular targets of a compound is essential for understanding its mechanism of action. Thermal proteome profiling is a powerful method for the de novo identification of cellular targets, including membrane-bound receptors, for bioactive small molecules. nih.gov This technique can reveal ligand-target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding. nih.gov

While specific receptor binding data for this compound is not extensively documented, the methodologies for such investigations are well-established. Techniques like Receptor-HIT (Receptor-Heteromer Investigation Technology), which can utilize Bioluminescence Resonance Energy Transfer (BRET), allow for the characterization of heteromer-specific pharmacology in live cells and in real time. nih.gov These assays can detect and characterize receptor heteromers and are sensitive enough to be used with proteins expressed at low, physiological levels. nih.gov Such approaches would be invaluable in profiling the interaction of this compound and its derivatives with a wide array of cellular receptors, particularly G protein-coupled receptors (GPCRs) or other signaling receptors often implicated in the pathways modulated by pyrimidine compounds.

Pyrimidine derivatives can exert their biological effects by modulating intricate cellular signaling pathways. The regulation of signal transduction is a critical aspect of cellular function, and its disruption is a hallmark of many diseases. nih.gov

Pharmacological agents can modulate key signaling pathways that control stem cell fate, including the Hedgehog, Wnt, and Notch pathways, which are also critical in cancer biology. nih.gov Studies on various bioactive molecules have shown that cellular responses are often mediated through complex signaling cascades. For example, the activation of endothelial nitric oxide synthase (eNOS) can be modulated through the PI3K/Akt pathway. nih.gov

The molecular action of some therapeutic agents that inhibit signal transduction involves the reduction of key metabolites like GTP, which in turn leads to a decrease in the expression of oncogenes such as ras and myc. nih.gov This cascade of events can lead to induced differentiation and apoptosis. nih.gov It is plausible that pyrimidine derivatives could modulate similar pathways. By interfering with specific kinases or other signaling proteins, these compounds could alter the phosphorylation state of downstream effectors, leading to changes in gene expression and cellular behavior.

Cellular models are indispensable for investigating the functional consequences of a compound's activity, including its effects on cell viability, growth, and programmed cell death.

Cytotoxicity Numerous pyrimidine derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. In one study, a series of novel pyrimidopyrimidine analogs were tested against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Several compounds exhibited potent cytotoxic effects, with IC50 values comparable to the reference drug doxorubicin. nih.gov For example, compound 10c from this study, which features a pyrazole ring and electron-donating groups, showed strong activity across all tested cancer cell lines while being relatively safe for normal fibroblast cells. nih.gov Similarly, pyridopyrimidinone-thiazole hybrids have demonstrated significant cytotoxicity, particularly against HeLa cells. nih.gov

| Compound Series | Cell Line | Reported Activity |

|---|---|---|

| Pyrimidopyrimidine derivatives (e.g., 10c) | HCT-116, MCF-7, HEPG-2 | High cytotoxicity, IC50 values close to doxorubicin |

| Pyridopyrimidinone-thiazole hybrids (e.g., K5) | MCF-7 | IC50 of 119 µM |

| Pyridopyrimidinone-thiazole hybrids (e.g., K5) | HeLa | IC50 of 15 µM |

Proliferation The cytotoxic effects observed are often a result of the inhibition of cell proliferation. Cell proliferation assays, such as those using MTT or WST-1 reagents, are standard methods to quantify this effect. nih.govcellbiolabs.com These colorimetric assays measure the metabolic activity of cells, which generally correlates with the number of viable, proliferating cells. nih.gov The anti-proliferative activity of pyrimidine derivatives is the basis for their potential use as anticancer agents, as they can inhibit the uncontrolled growth of tumor cells. cellbiolabs.com

Apoptosis Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. mdpi.com This process is tightly regulated by a complex network of proteins, including the caspase family and B-cell lymphoma 2 (BCL-2) family proteins. mdpi.com Chemical compounds can trigger apoptosis through various mechanisms. For instance, some agents cause an elevation of intracellular calcium, which can activate calpain and caspase-12, initiating the endoplasmic reticulum (ER) stress pathway of apoptosis. nih.gov

Another potential mechanism involves caspase-independent pathways. Apoptosis Inducing Factor (AIF), a mitochondrial protein, can translocate to the nucleus to mediate cell death without the involvement of caspases. nih.gov Furthermore, theoretical studies have shown that some pyrimidinone derivatives may interact with the X-linked inhibitor of apoptosis protein (XIAP), suggesting they could modulate apoptotic pathways by inhibiting this key anti-apoptotic protein. ccij-online.org The observed cytotoxicity of pyrimidine derivatives in cancer cell lines is likely mediated by the induction of one or more of these apoptotic pathways.

Molecular Basis of Biological Activity

To comprehend the biological activity of these compounds fully, it is essential to analyze their interactions with protein targets at an atomic level.

Molecular docking and other computational methods are used to predict and analyze the binding of ligands to protein targets. rsc.org These studies provide insights into the specific amino acid residues and types of interactions that stabilize the protein-ligand complex.

For a series of 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles with fungicidal activity, docking studies revealed interactions with the β-tubulin protein. nih.gov The most active compound, 5i, was predicted to form key interactions within the protein's binding site:

A hydrogen bond between the NH moiety of its benzimidazole ring and the Gln-11 residue.

A hydrogen bond between the fluorine atom of its benzene ring and the Tyr-208 residue.

A π-π stacking interaction between the pyrimidine ring of the ligand and the benzene ring of the Tyr-222 residue. nih.gov

In a different study, docking of 2,6-pyrimidindione derivatives into the active site of cyclin-dependent kinase 1 (CDK1) also revealed critical interactions. The inhibitor AZD-5438 formed hydrogen bonds with Ile10 and Lys89. lew.ro A synthesized derivative, C-1, showed a strong binding energy and was stabilized by hydrogen bonds with Asp86 and Glu8, as well as π-alkyl and π-cation interactions involving its phenyl rings. lew.ro

| Ligand Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 2-(alkylthio)-6-phenylpyrimidinyl-benzimidazole (5i) | β-tubulin | Gln-11, Tyr-208 | Hydrogen Bond |

| 2-(alkylthio)-6-phenylpyrimidinyl-benzimidazole (5i) | β-tubulin | Tyr-222 | π-π Interaction |

| 2,6-pyrimidindione derivative (C-1) | CDK1 | Asp86, Glu8 | Hydrogen Bond |

| 2,6-pyrimidindione derivative (C-1) | CDK1 | Not specified | π-alkyl, π-cation |

These detailed analyses of protein-ligand interactions are crucial for structure-based drug design, enabling the optimization of compound affinity and selectivity for their intended biological targets.

Binding Site Characterization

Studies on derivatives of 2-(thio)pyrimidin-4-one have revealed interactions with various biological targets, suggesting potential mechanisms of action for this compound.

In the context of antiviral research, derivatives of 2-thioxopyrimidin-4(1H)-one have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These compounds bind to a hydrophobic pocket located near the enzyme's catalytic site, inducing conformational changes that inhibit its function. nih.gov While the precise interactions for this compound are not defined, the general mechanism for this class of compounds involves allosteric inhibition.

Furthermore, a study on fungicidal 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, which share the same core structure, identified β-tubulin as a potential target. nih.gov A docking study of a particularly active derivative revealed that the pyrimidine ring can participate in a π-π interaction with the benzene ring of the amino acid Tyr-222 in the binding site of β-tubulin. nih.gov This suggests that the phenylpyrimidine core of this compound could potentially interact with similar aromatic residues in various protein targets. The study also highlighted the role of the thioether moiety in the electrostatic potential of the molecule, which could influence its ability to form hydrogen bonds with target proteins. nih.gov

In Vivo Preclinical Proof-of-Concept Studies (excluding clinical human trial data)

Preclinical studies in animal models provide the first indication of a compound's biological effects in a living organism. While no in vivo data for this compound has been identified, studies on its derivatives offer preliminary insights into its potential pharmacodynamics and efficacy.

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. msdvetmanual.com In preclinical animal models, this involves assessing how a compound interacts with its target and the subsequent biological responses. bohrium.comnih.gov For derivatives of 2-(thio)pyrimidin-4-one, some in vivo studies have been conducted.

For instance, a series of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. pensoft.net This model is commonly used to screen for compounds with potential efficacy against generalized seizures. The study aimed to establish a structure-activity relationship for this class of compounds in an in vivo setting. pensoft.net While the specific pharmacodynamic markers were not detailed, the observed anticonvulsant effect indicates that these compounds can cross the blood-brain barrier and modulate neuronal excitability.

Efficacy studies in animal models are crucial for determining the therapeutic potential of a new chemical entity. These studies aim to demonstrate a beneficial effect in a model that mimics a human disease.

The aforementioned study on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives provides the most relevant, albeit indirect, efficacy data for the this compound chemical family. The anticonvulsant activity of these compounds was assessed in rats, with the results indicating that some derivatives exhibited a protective effect against chemically induced seizures. pensoft.net The specific efficacy data, such as the percentage of protection or the effective dose for 50% of the population (ED50), were not provided in the abstract. However, the study established that the pharmacological activity was dependent on the specific chemical substitutions on the core pyrimidine structure. pensoft.net

Table 1: Summary of Investigated Compounds and their Biological Context

| Compound Name | Biological Context of Study |

| 5-aryl ethylidene amino-2-substituted thiopyrimidine-4-ones | Inhibition of BRD4/PLK1 in cancer research (molecular docking) mdpi.com |

| 2-thioxopyrimidin-4(1H)-one derivatives | Non-nucleoside inhibitors of HIV-1 reverse transcriptase nih.gov |

| 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles | Fungicidal activity with potential targeting of β-tubulin nih.gov |

| 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives | Anticonvulsant activity in a rat model of seizures pensoft.net |

Computational Chemistry and in Silico Modeling of 2 Ethylthio 6 Phenylpyrimidin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights into the distribution of electrons, molecular orbital energies, and other key parameters that govern chemical behavior.

No specific Density Functional Theory (DFT) calculation data for 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one has been found in the reviewed literature. However, DFT studies on related pyrimidine (B1678525) derivatives are common. For instance, DFT calculations have been employed to analyze the molecular structure, and vibrational frequencies of other pyrimidine compounds. These studies often utilize the B3LYP functional with various basis sets to compute optimized geometries, electronic properties, and spectroscopic features.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule. While no specific FMO data for this compound is available, studies on analogous pyrimidine derivatives have utilized FMO analysis to understand their chemical reactivity and potential as corrosion inhibitors or in other applications.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful tools to predict and analyze the interaction of a ligand with a biological target, such as a protein or enzyme.

Molecular docking studies have been instrumental in elucidating the binding modes of various pyrimidine derivatives with different biological targets. For example, a study on pyrimidine-2-thione derivatives identified potential inhibitors of H-RAS-GTP active form protein. nih.govnih.gov In this research, the synthesized compounds were docked into the active site of the protein (PDB ID: 5P21) to predict their binding affinities and interaction patterns. nih.gov

Another study focused on pyrimidin-2-one derivatives as Dipeptidyl peptidase-4 (DPP-4) inhibitors. The docking analysis revealed that these compounds could fit well into the enzyme's active site, with key hydrogen bond interactions involving amino acid residues like Glu205 and Ser209. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been docked against various enzymes, including 14-alpha demethylase and transpeptidase, to assess their inhibitory potential. nih.gov

The following table summarizes representative docking results for pyrimidine analogues from the literature:

| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| Pyrimidine-2-thione derivatives | H-RAS-GTP active form (5P21) | Not specified | -5.6 to -11.16 | nih.govnih.gov |

| Pyrimidin-2-one derivatives | Dipeptidyl peptidase-4 (DPP-4) | Glu205, Ser209 | Not specified | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase, Transpeptidase | Not specified | Not specified | nih.gov |

| Pyrimidinone-1,2,3-triazole derivatives | 7dpp, 8cx9 | Gly143, Leu141, Ser144 | -7.6 (for compound 2f) | researchgate.net |

These studies highlight the utility of molecular docking in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of interactions over time. For N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3, MD simulations were used to evaluate the stability of the docked compounds and their binding affinities. nih.gov Similarly, MD simulations of dihydropyrimidinone derivatives complexed with alkaline phosphatase have been performed to understand the stability of the binding mode. acs.org These simulations often involve running the simulation for several nanoseconds to observe the conformational changes and interaction dynamics within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for designing more potent molecules.

Several QSAR studies have been performed on pyrimidine derivatives. For instance, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors was conducted using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The study found that the ANN model had a higher predictive power (R² = 0.998) compared to the MLR model (R² = 0.889). nih.gov

In another study, 2D-QSAR models were developed for dihydropyrimidinone derivatives as anticancer agents. nih.gov The final QSAR equation showed good statistical validation with R² and Q² values of 0.98 and 0.97, respectively. nih.gov For a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors, Topomer CoMFA and HQSAR methods were used to build robust QSAR models. proquest.com

The table below presents a summary of QSAR models developed for various pyrimidine analogues:

| Compound Class | Biological Activity | QSAR Model | R² | Q² | Reference |

| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 Inhibition | ANN | 0.998 | Not specified | nih.gov |

| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 Inhibition | MLR | 0.889 | Not specified | nih.gov |

| Dihydropyrimidinone derivatives | Anticancer (Breast Cancer) | 2D-QSAR | 0.98 | 0.97 | nih.gov |

| Dihydropyrimidinone derivatives | Alkaline Phosphatase Inhibition | 2D-QSAR | 0.958 | 0.903 | acs.org |

| 3-Pyrimidin-4-yl-oxazolidin-2-one derivatives | mIDH1 Inhibition | Topomer CoMFA | 0.978 | 0.783 | proquest.com |

| 3-Pyrimidin-4-yl-oxazolidin-2-one derivatives | mIDH1 Inhibition | HQSAR | 0.934 | 0.784 | proquest.com |

These examples demonstrate the power of QSAR in drug design, enabling the prediction of biological activity and guiding the synthesis of novel and more effective therapeutic agents.

Descriptor Generation and Selection

In the computational analysis of this compound, the initial step involves the generation of molecular descriptors. These numerical values represent the physicochemical, topological, and structural features of the molecule. For a comprehensive analysis, a wide array of descriptors would be calculated using specialized software. These descriptors can be categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular surface area, volume, and shape indices.

Once a large pool of descriptors is generated for this compound and its analogues, a crucial selection process is undertaken. The goal is to identify a smaller, non-redundant set of descriptors that are most relevant to the biological activity or property being modeled (e.g., inhibitory activity against a specific target). This selection process is vital to avoid overfitting in subsequent statistical models. Common techniques for descriptor selection include correlation analysis to remove highly correlated descriptors and various feature selection algorithms.

A hypothetical set of calculated molecular descriptors for the parent compound is presented below.

| Descriptor Type | Descriptor Name | Calculated Value | Significance |

| Physicochemical | Molecular Weight | 246.33 | Influences diffusion and transport properties. |

| LogP (octanol/water) | 2.85 | Indicates lipophilicity, affecting membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 61.7 Ų | Predicts hydrogen bonding potential and cell permeability. | |

| Topological | Number of Rotatable Bonds | 4 | Relates to conformational flexibility. |

| Number of Aromatic Rings | 1 | Important for potential π-stacking interactions with targets. | |

| Structural | Hydrogen Bond Donors | 1 | Defines potential interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Defines potential interactions with biological targets. |

Statistical Modeling and Validation

Following the generation and selection of descriptors, quantitative structure-activity relationship (QSAR) models are developed. These statistical models aim to establish a mathematical correlation between the selected molecular descriptors (the independent variables) and a specific biological activity (the dependent variable). For a series of derivatives based on the this compound scaffold, a QSAR model could predict their potency against a particular enzyme or receptor.

Various statistical methods can be employed to build these models, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

Model validation is a critical step to ensure the robustness and predictive power of the developed QSAR model. This is typically achieved through internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model training. A well-validated model can then be used to predict the activity of new, unsynthesized compounds based on the this compound scaffold.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling (In Silico only)

In silico ADME profiling is an essential component of modern drug discovery, allowing for the early identification of candidates with potentially poor pharmacokinetic properties.

Computational Approaches for ADME Profiling

A variety of computational tools and models are available to predict the ADME properties of this compound. These models are typically built from large datasets of experimental results and use machine learning or rule-based systems to make predictions based on molecular structure. nih.gov

Key ADME properties predicted for this compound would include:

Aqueous Solubility: Affects absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound reaching the central nervous system.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin, which affects the free concentration of the drug. nih.gov

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of major metabolic enzymes (e.g., CYP2D6, CYP3A4).

The table below shows a hypothetical in silico ADME profile for the compound.

| ADME Property | Prediction Method | Predicted Outcome | Interpretation |

| Absorption | HIA Model | Good | Likely well-absorbed from the intestine. researchgate.net |

| Distribution | BBB Penetration Model | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High (>90%) | High affinity for plasma proteins, potentially low free fraction. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions mediated by CYP2D6. |

| Excretion | --- | --- | --- |

Metabolic Pathway Predictions

Predicting the metabolic fate of this compound is crucial for understanding its potential efficacy and toxicity. Pyrimidine metabolism is a fundamental biochemical pathway involving both synthesis and degradation. creative-proteomics.comnih.gov Xenobiotics containing a pyrimidine core are often processed by enzymes involved in these pathways.

Computational tools can predict sites of metabolism on the molecule that are most susceptible to enzymatic modification. For this compound, likely metabolic transformations include:

Oxidation: The ethylthio group is a probable site for S-oxidation, forming a sulfoxide (B87167) and subsequently a sulfone. The phenyl ring is also susceptible to aromatic hydroxylation.

N-Dealkylation: While less common for this specific structure, modifications at the pyrimidine nitrogen are possible.

Conjugation: Following initial oxidative metabolism, the resulting metabolites (e.g., hydroxylated forms) can undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.

The pyrimidine ring itself can be cleaved through catabolic pathways, although this is often a slower process for xenobiotics compared to modifications of the peripheral substituents. creative-proteomics.com

Virtual Screening and Library Design for Novel Ligands based on the this compound Scaffold

The this compound structure represents a valuable scaffold for discovering new bioactive molecules. nih.gov Virtual screening and library design are key computational strategies to explore the chemical space around this core structure.

Virtual Screening: If this compound is identified as a hit compound against a biological target with a known 3D structure, structure-based virtual screening can be employed. This involves docking large libraries of commercially available or virtual compounds into the target's binding site to identify molecules that are predicted to bind with high affinity. sci-hub.boxresearchgate.net Alternatively, if a 3D structure is unavailable, ligand-based methods like pharmacophore modeling or shape similarity screening can be used, where the structure of the hit compound itself serves as a template to find other molecules with similar features. nih.gov

Library Design: The core scaffold can be used to design a focused combinatorial library. nih.govijpsr.com This involves defining specific points of variation on the scaffold and selecting a set of chemical building blocks to attach at these points. For this compound, key diversification points include:

The Ethylthio Group: The ethyl group can be replaced with a wide range of alkyl, aryl, or other functional groups to explore interactions in the corresponding pocket of the target.

The Phenyl Group: Substitution on the phenyl ring (e.g., with halogens, methoxy (B1213986) groups, etc.) can modulate electronic properties and create new interactions. nih.gov

The Pyrimidine Ring: While modifications to the core ring are more synthetically challenging, substituents could be added at available positions to fine-tune activity.

Generative models in computational chemistry can also be used to design novel libraries of compounds that share the same core scaffold but have optimized properties. researchgate.net These methods can rapidly propose new molecules with desirable characteristics, accelerating the lead optimization cycle.

Emerging Research Applications and Potential Therapeutic Leads Derived from 2 Ethylthio 6 Phenylpyrimidin 4 1h One

Exploration as Pharmacological Probes in Biological Systems

Pharmacological probes are essential molecular tools used to investigate the function of specific proteins and biological pathways. A well-defined probe should exhibit high potency and selectivity for its intended target. While research on 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one itself as a dedicated pharmacological probe is still emerging, its derivatives have been synthesized and evaluated against specific biological targets, indicating the potential of this scaffold for developing such tools.

For instance, the demonstrated activity of its analogs against enzymes like VEGFR-2 kinase suggests that further-optimized derivatives could be used to probe the intricacies of angiogenesis signaling pathways. By selectively inhibiting such a target, a probe derived from this pyrimidine (B1678525) structure could help researchers elucidate the downstream effects of enzyme inhibition in both healthy and diseased cells, thereby validating new targets for drug discovery. The core structure's amenability to chemical modification allows for the systematic alteration of substituents to fine-tune potency and selectivity, a key process in developing high-quality pharmacological probes.

Role in Preclinical Drug Discovery Pipelines (Non-clinical focus)

The this compound scaffold is a prominent player in preclinical drug discovery, primarily as a template for generating potential new anticancer agents. Research has focused on synthesizing libraries of derivatives and screening them for antiproliferative activity against various human cancer cell lines.

One area of significant interest is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. A series of 1,6-dihydropyrimidin-2-thiol derivatives were designed to target this kinase. Molecular docking studies showed that these compounds fit well into the enzyme's active site. Subsequent in-vitro kinase assays confirmed their inhibitory potential, with some compounds demonstrating notable potency. For example, compound 3e in this series showed an IC₅₀ value of 198.7 nM against VEGFR-2.

| Compound | Target | Activity (IC₅₀) | Source |

| Derivative 3a | VEGFR-2 | 386.4 nM | |

| Derivative 3e | VEGFR-2 | 198.7 nM | |

| Sorafenib (Reference) | VEGFR-2 | 0.17 nM |

Furthermore, other derivatives have been evaluated for their general cytotoxic effects on various cancer cell lines. A study on 2-(ethylthio)-6-methyl-N-aryl-4-phenyl-4,5-dihydropyrimidine-5-carboxamides, which are structurally very similar to the title compound, revealed significant anticancer activity. Two compounds from this series, 4g and 4h , were particularly effective against liver (HepG2), breast (MCF-7), and lung (A-549) cancer cell lines, demonstrating the therapeutic potential of this chemical class.

| Compound | Cell Line | Activity (IC₅₀ in µM) | Source |

| 4g | HepG2 (Liver) | 0.04 | |

| MCF-7 (Breast) | 0.06 | ||

| A-549 (Lung) | 0.08 | ||

| 4h | HepG2 (Liver) | 0.05 | |

| MCF-7 (Breast) | 0.07 | ||

| A-549 (Lung) | 0.09 | ||

| Doxorubicin (Reference) | HepG2 (Liver) | 0.03 | |

| MCF-7 (Breast) | 0.04 | ||

| A-549 (Lung) | 0.07 |

These findings underscore the importance of the 2-thio-pyrimidine scaffold as a "privileged structure" in the design of new anticancer agents, providing a robust starting point for further chemical optimization in drug discovery pipelines.

Potential as Agrochemical and Material Science Intermediates

The utility of this compound extends beyond pharmacology into the fields of agrochemicals and material science. The pyrimidine core is a common feature in many commercially successful herbicides and fungicides.

Recent research has focused on creating novel fungicides based on this structure. A series of 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles were synthesized and tested for their ability to inhibit the growth of common plant pathogens. google.comSeveral of these compounds showed excellent fungicidal activity against Botrytis cinerea (the cause of grey mold) and Sclerotinia sclerotiorum (a cause of white mold). google.comCompound 5i from the series, which features a benzyl (B1604629) group on the thioether and a fluorine atom on the phenyl ring, was particularly potent against both fungi. google.comMolecular docking studies suggest these compounds may act by inhibiting β-tubulin, a critical protein for fungal cell structure and division. google.com

| Compound | Pathogen | Inhibition Rate at 50 mg/L (%) | Source |

| 5i | Botrytis cinerea | 87.8 | google.com |

| Sclerotinia sclerotiorum | 85.2 | google.com | |

| 5f | Botrytis cinerea | 85.3 | google.com |

| Sclerotinia sclerotiorum | 82.4 | google.com | |

| 5h | Botrytis cinerea | 85.9 | google.com |

| Sclerotinia sclerotiorum | 83.1 | google.com | |

| Thiophanate-methyl (Reference) | Botrytis cinerea | 89.2 | google.com |

| Sclerotinia sclerotiorum | 86.5 | google.com |

In material science, the rigid, aromatic nature of the phenylpyrimidine core makes it an attractive building block for creating novel polymers and functional materials. The presence of reactive sites allows it to be incorporated into larger molecular architectures, potentially leading to materials with tailored electronic, optical, or thermal properties.

Innovative Methodologies in Compound Screening and Profiling

The development of robust and efficient screening methods is fundamental to modern drug discovery and materials science. Compounds with well-characterized activity, such as derivatives of this compound, can serve as valuable reference standards or controls in these assays.

For example, in a high-throughput screen designed to identify new VEGFR-2 inhibitors, a derivative like compound 3e could be used as a positive control to ensure the assay is performing correctly and to benchmark the potency of newly discovered hits. Similarly, in the development of antifungal screening platforms, potent derivatives like 5i can serve as reference compounds to validate the sensitivity and reproducibility of the screening method. google.com As new biological targets are identified, this pyrimidine scaffold can be used to generate focused compound libraries for screening. The systematic synthesis of analogs, followed by structure-activity relationship (SAR) studies, is a classic and effective methodology for profiling the biological activity of a chemical class. The research into anticancer and antifungal derivatives of this compound exemplifies this approach, where systematic modifications to the core structure lead to a detailed profile of its biological potential. google.com

Conclusions and Future Perspectives on 2 Ethylthio 6 Phenylpyrimidin 4 1h One Research

Identification of Unexplored Research Avenues

The primary and most significant unexplored research avenue is the comprehensive biological evaluation of 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one itself. The existing body of literature on related compounds strongly suggests that this specific molecule could possess a range of biological activities that are yet to be discovered.

Specific unexplored avenues include:

Broad-Spectrum Biological Screening: A systematic screening of this compound against a wide panel of biological targets, including kinases, proteases, and GPCRs, is warranted.

Antiviral Research: Given the potent anti-HIV activity of related 2-(alkylthio)pyrimidinones, investigating the efficacy of this compound against a range of viruses, including other retroviruses and emerging viral threats, is a logical next step. nih.gov

Antifungal and Antibacterial Activity: Building on the fungicidal properties of related compounds, a thorough investigation into the antifungal spectrum of this compound is needed. nih.gov Additionally, its potential as an antibacterial agent remains completely unexplored.

Anticancer Potential: Many pyrimidine (B1678525) derivatives exhibit anticancer properties. The cytotoxic effects of this compound against various cancer cell lines should be evaluated.

Neurological Applications: The structural similarities to compounds with activity in the central nervous system suggest that its potential effects on neurological targets could be an interesting, yet unexplored, field of study.

Challenges and Opportunities in Pyrimidinone Research

The field of pyrimidinone research is not without its challenges and opportunities, many of which are directly applicable to the study of this compound.

Challenges:

Selectivity and Off-Target Effects: A significant challenge in drug discovery is achieving high selectivity for the desired biological target to minimize off-target effects. For pyrimidinone derivatives, which can interact with a variety of enzymes, ensuring selectivity is a critical hurdle.

Drug Resistance: The development of resistance to therapeutic agents is a persistent problem, particularly in antiviral and anticancer treatments. Future research on pyrimidinone derivatives must consider and address potential resistance mechanisms.

Opportunities:

Scaffold Diversity: The pyrimidinone core is highly amenable to chemical modification at multiple positions (N1, C2, C5, and C6), offering a vast chemical space for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Elucidating the precise mechanism of action of active pyrimidinone compounds can open up new avenues for drug design and lead to the discovery of novel biological targets.

Combinatorial Chemistry and High-Throughput Screening: The application of modern drug discovery techniques, such as combinatorial chemistry and high-throughput screening, can accelerate the identification of lead compounds from large libraries of pyrimidinone derivatives.

Strategic Recommendations for Future Investigations of this compound

To unlock the full potential of this compound and its derivatives, a strategic and systematic approach to future research is recommended.

Focused Synthesis and Library Development: A primary focus should be on the efficient and scalable synthesis of this compound. Following this, a library of analogues should be created by systematically modifying the phenyl ring and the ethylthio group to explore structure-activity relationships.

Comprehensive Biological Profiling: The parent compound and its derivatives should undergo comprehensive biological screening to identify their primary biological targets and potential therapeutic applications.

In-depth Mechanistic Studies: For any identified "hit" compounds, detailed mechanistic studies should be conducted to understand how they interact with their biological targets at a molecular level. This could involve techniques such as X-ray crystallography and kinetic enzyme assays.

Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.

Collaborative Research: Given the multidisciplinary nature of drug discovery, collaborations between synthetic chemists, biologists, and pharmacologists will be crucial for advancing the research on this compound.

By following these strategic recommendations, the scientific community can systematically explore the therapeutic potential of this intriguing pyrimidinone derivative and contribute to the development of new and effective medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.